1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with ethyl, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitro group: Nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the ethyl group: Alkylation of the pyrazole ring using ethyl halides in the presence of a base.
Incorporation of the trifluoromethyl group: This can be done via radical trifluoromethylation using reagents like trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, bases like sodium hydride (NaH).
Radical Reactions: Trifluoromethyl iodide, radical initiators like azobisisobutyronitrile (AIBN).
Major Products
Reduction: Formation of 1-ethyl-4-amino-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Radical Reactions: Formation of trifluoromethylated derivatives.
Scientific Research Applications
1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate: Similar in having a nitro and trifluoromethyl group but differs in the core structure.
2-Fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]-benzamide: Shares the nitro and trifluoromethyl groups but has a different aromatic core.
Uniqueness
1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the ethyl, nitro, and trifluoromethyl groups on the pyrazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H11F3N4O3 |
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Molecular Weight |
328.25 g/mol |
IUPAC Name |
1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11F3N4O3/c1-2-19-7-10(20(22)23)11(18-19)12(21)17-9-6-4-3-5-8(9)13(14,15)16/h3-7H,2H2,1H3,(H,17,21) |
InChI Key |
VGIXHTSJRMUIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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